molecular formula C12H17Cl2N3O B15112635 2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

Cat. No.: B15112635
M. Wt: 290.19 g/mol
InChI Key: ULEQWXRXBAWMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reaction: The ethyl group is introduced at the nitrogen atom of the pyrazole ring through an alkylation reaction using ethyl halides.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The aniline moiety is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol and a suitable leaving group for methoxylation.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with similar structural features.

    4-Acetylpyrazole: A pyrazole compound with an acetyl group at the 4-position.

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a pyrazole ring and additional heterocyclic structures.

Uniqueness

2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is unique due to its specific substitution pattern and the presence of both aniline and pyrazole moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19 g/mol

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride

InChI

InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13;;/h3-8H,2,9,13H2,1H3;2*1H

InChI Key

ULEQWXRXBAWMQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)COC2=CC=CC=C2N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.